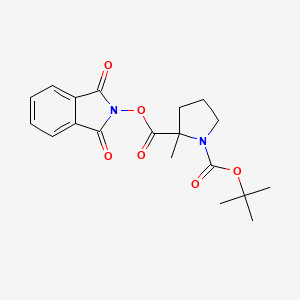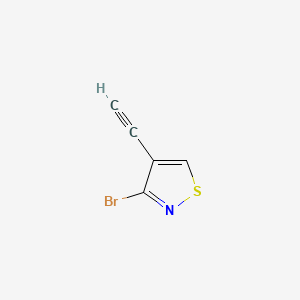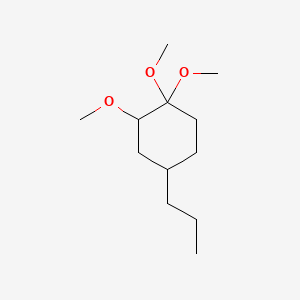
5-(2,2-difluoroethenyl)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Difluoroethenyl)-2-methylpyrimidine (DFEMP) is a synthetic compound that is used in a wide range of scientific and industrial applications. It is an organic compound that belongs to the family of pyrimidines, which are heterocyclic compounds containing a six-membered ring of four carbon atoms and two nitrogen atoms. DFEMP is a colorless, volatile liquid with a pungent odor. It has a molar mass of 158.07 g/mol and a boiling point of 101.2 °C.
Aplicaciones Científicas De Investigación
5-(2,2-difluoroethenyl)-2-methylpyrimidine has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals. It has also been used as a ligand in the synthesis of organometallic complexes.
This compound has been studied for its potential use as a fluorescent dye for biological imaging. It has also been studied for its ability to act as an electron transfer mediator in organic redox reactions. Additionally, this compound has been studied for its potential as an antibacterial agent.
Mecanismo De Acción
The mechanism of action of 5-(2,2-difluoroethenyl)-2-methylpyrimidine is not well understood. However, it is known that this compound is able to act as an electron transfer mediator in organic redox reactions. This suggests that it may be able to interact with electron-rich molecules, such as those found in biological systems, and facilitate the transfer of electrons between them.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been studied for its potential use as an antibacterial agent. In vitro studies have shown that this compound is able to inhibit the growth of several bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2,2-difluoroethenyl)-2-methylpyrimidine in laboratory experiments is its low cost and availability. It is also a relatively safe compound, with a low toxicity profile. However, it is a volatile liquid, which means that it must be handled with care and stored in a well-ventilated area. Additionally, it has a strong odor, which can be unpleasant for some people.
Direcciones Futuras
The potential applications of 5-(2,2-difluoroethenyl)-2-methylpyrimidine are still being explored. Future research could focus on its potential use as a fluorescent dye for biological imaging, its ability to act as an electron transfer mediator in organic redox reactions, and its potential as an antibacterial agent. Additionally, further research could focus on the mechanism of action of this compound and its biochemical and physiological effects. Finally, future research could focus on the optimization of the synthesis of this compound and the development of new methods for its synthesis.
Métodos De Síntesis
5-(2,2-difluoroethenyl)-2-methylpyrimidine can be synthesized through a variety of methods. The most common method is the condensation reaction of ethyl acetoacetate and 2,2-difluoroethylene. This reaction produces a mixture of this compound and 5-(2,2-difluoroethyl)-2-methylpyridine. The two compounds can then be separated by column chromatography. Other methods of synthesis include the reaction of ethyl acetoacetate with 1,1-difluoroethylene or the reaction of ethyl acetoacetate with 2,2-difluoroacetaldehyde.
Propiedades
IUPAC Name |
5-(2,2-difluoroethenyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-5-10-3-6(4-11-5)2-7(8)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMAYDRLNSLVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C=C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)

![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)



![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)
![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)

